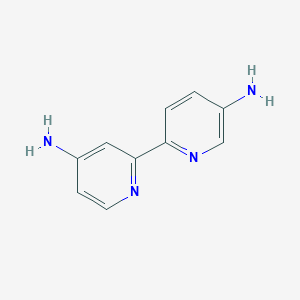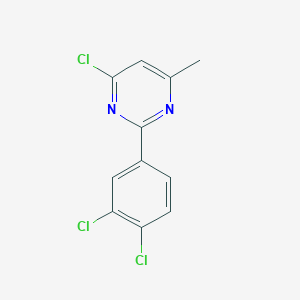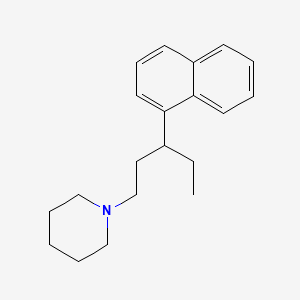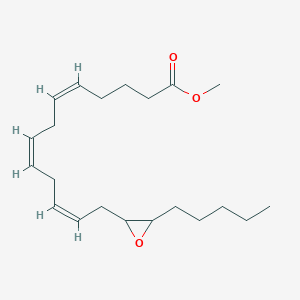
(+/-)14(15)-Epetre methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)14(15)-Epetre methyl ester typically involves the epoxidation of 8,11,14-eicosatrienoic acid. The reaction conditions often include the use of peracids or other oxidizing agents to introduce the epoxide group into the fatty acid chain. The methyl esterification is then carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk handling of 8,11,14-eicosatrienoic acid and the use of industrial-grade oxidizing agents and catalysts to ensure high yield and purity. The final product is often formulated in hexane or other solvents for ease of use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
(+/-)14(15)-Epetre methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Oxidation: Leads to the formation of diols.
Reduction: Results in various reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
(+/-)14(15)-Epetre methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in inflammation and cardiovascular diseases.
Industry: Utilized in the formulation of dietary supplements and specialized lipid-based products.
Mecanismo De Acción
The mechanism of action of (+/-)14(15)-Epetre methyl ester involves its interaction with lipid signaling pathways. The compound is known to modulate the activity of various enzymes involved in lipid metabolism, such as cytochrome P450 enzymes. It also affects the expression of genes related to inflammation and oxidative stress, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(±)14(15)-EpEDE: The free base form of (+/-)14(15)-Epetre methyl ester.
Dihomo-γ-linolenic acid: The precursor fatty acid from which this compound is derived.
Other epoxy fatty acids: Such as (±)8(9)-EpEDE and (±)11(12)-EpEDE.
Uniqueness
This compound is unique due to its greater lipid solubility compared to its free base form. This property makes it more amenable for formulation in lipid-based diets and dietary supplements. Additionally, its specific epoxide structure allows it to interact uniquely with lipid signaling pathways, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C21H34O3 |
|---|---|
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
methyl (5Z,8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3/b7-5-,10-8-,14-11- |
Clave InChI |
MQCWCUDQEBWUAM-PHTXUDHCSA-N |
SMILES isomérico |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC |
SMILES canónico |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


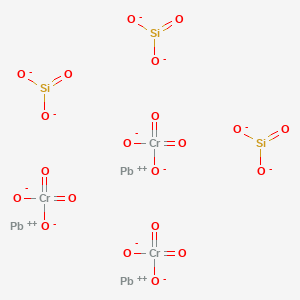
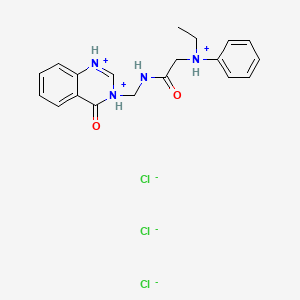
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)


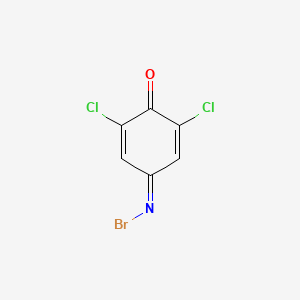
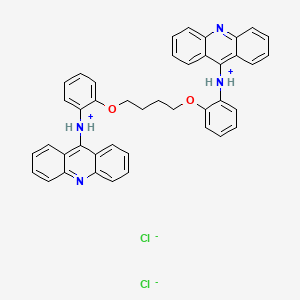
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
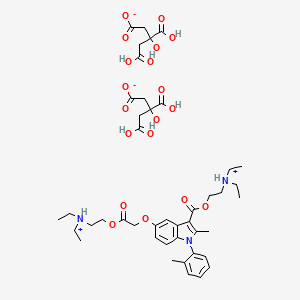
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
